Methyl 3-bromo-5-(chlorosulfonyl)benzoate
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Overview
Description
Methyl 3-bromo-5-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.55 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and contains both bromine and chlorosulfonyl functional groups. This compound is used in various chemical synthesis processes and has applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-(chlorosulfonyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate followed by chlorosulfonation. The reaction conditions typically include the use of bromine and chlorosulfonic acid as reagents, with the reactions carried out under controlled temperatures to ensure the desired substitution on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters or amides, while reduction reactions may produce alcohols or hydrocarbons .
Scientific Research Applications
Methyl 3-bromo-5-(chlorosulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(chlorosulfonyl)benzoate involves its reactivity with various nucleophiles and electrophiles. The bromine and chlorosulfonyl groups are key sites for chemical reactions, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Methyl 2-bromo-5-chlorobenzoate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Methyl 3-(chlorosulfonyl)benzoate: Lacks the bromine atom, resulting in different chemical properties and uses.
Uniqueness: Methyl 3-bromo-5-(chlorosulfonyl)benzoate is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of organic compounds .
Properties
IUPAC Name |
methyl 3-bromo-5-chlorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMVYQBMBVWACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668261-21-0 |
Source
|
Record name | methyl 3-bromo-5-(chlorosulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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